molecular formula C13H9BrN2S B2393607 3-(4-bromophenyl)-1H-benzimidazole-2-thione CAS No. 503180-94-7

3-(4-bromophenyl)-1H-benzimidazole-2-thione

Cat. No.: B2393607
CAS No.: 503180-94-7
M. Wt: 305.19
InChI Key: NBOPBHCDYIZYFJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with a bromophenyl substituent at the 3-position and a thione group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-benzimidazole-2-thione typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde, followed by cyclization and subsequent thionation. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

  • Step 1: Condensation

      Reactants: o-phenylenediamine and 4-bromobenzaldehyde

      Conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid

      Product: 3-(4-bromophenyl)-1H-benzimidazole

  • Step 2: Thionation

      Reactants: 3-(4-bromophenyl)-1H-benzimidazole and Lawesson’s reagent or phosphorus pentasulfide

      Conditions: Reflux in toluene or xylene

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1H-benzimidazole-2-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with various substituents on the phenyl ring.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3-(4-bromophenyl)-1H-benzimidazole-2-thione is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.

Uniqueness

3-(4-bromophenyl)-1H-benzimidazole-2-thione is unique due to its specific combination of a benzimidazole core and a thione group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPBHCDYIZYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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